Natrium (R)-2,3-bis(stearoyloxy)propylhydrogenphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

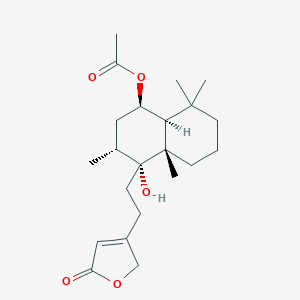

Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.

1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.

Wissenschaftliche Forschungsanwendungen

Lebensmittel-Emulgator

Natrium ®-2,3-bis(stearoyloxy)propylhydrogenphosphat ist eine Art von Stearoyllactylaten, die üblicherweise als Lebensmittelzusatzstoff verwendet wird . Es wirkt als Emulgator und trägt dazu bei, die homogenen Dispersionen nicht mischbarer Flüssigkeiten zu erhalten und Lebensmittel zu erweichen .

Analytische Chemie

Diese Verbindung wurde unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC) untersucht, um die analytische Methode für Stearoyllactylate in Korea festzulegen . Diese Methoden können auf zahlreiche Lebensmittelproben angewendet werden, um den Gehalt an Stearoyllactylaten zu bestimmen .

Verbesserung der Brotstruktur

Forschungen haben gezeigt, dass Natriumstearoyllactylate die Mikrostruktur von Teig verändern und die Textur von Knäckebrot verbessern kann . Die Zugabe dieser Verbindung förderte eine festere Teigstruktur und verbesserte die Qualität des Brotes deutlich .

Thrombolytisches Protein

DSPAα2, eine Variante von DSPA, hat einen extrem hohen medizinischen Wert als starkes natürliches thrombolytisches Protein . Wildtyp-DSPAα2 weist jedoch zwei N-Glykosylierungsstellen (N185 und N398) auf und seine nicht-humanen Klassen von Hochmannose-Typ-N-Glykanen können in vivo Immunreaktionen hervorrufen .

Mutationsstudien

Es wurden Studien durchgeführt, um die Wirkung der Mutierung der N-Glykosylierungsstellen von DSPAα2 zu beobachten . Die Ergebnisse zeigten, dass die N-Glykosylierung die biochemische Funktion von DSPAα2 beeinflusst <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

Wirkmechanismus

Target of Action

Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate, also known as DSPA, is a form of phosphatidic acid (PA) containing a phosphatidic acid head group and 18:0 fatty acids

Mode of Action

This interaction can lead to changes in various cellular processes, including signal transduction, membrane trafficking, and the regulation of lipid biosynthesis .

Biochemical Pathways

They also play a role in signal transduction, influencing a variety of cellular responses .

Pharmacokinetics

The impact of these properties on the bioavailability of DSPA would depend on various factors, including the route of administration and the physiological condition of the individual .

Result of Action

Given its classification as a phosphatidic acid, it can be inferred that dspa may influence a variety of cellular processes, including signal transduction, membrane trafficking, and lipid biosynthesis .

Eigenschaften

CAS-Nummer |

108321-18-2 |

|---|---|

Molekularformel |

C39H76NaO8P |

Molekulargewicht |

727.0 g/mol |

IUPAC-Name |

sodium;[(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1 |

InChI-Schlüssel |

ALPWRKFXEOAUDR-JFRIYMKVSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Aussehen |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Synonyme |

DSPA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)